tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
CAS No.: 866560-07-8
Cat. No.: VC11675988
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866560-07-8 |
|---|---|
| Molecular Formula | C12H20N2O2 |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 |
| Standard InChI Key | XXKVWQNGTUSFSH-UHFFFAOYSA-N |
| SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)C#N |
| Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, reflects its stereoelectronic features: a piperidine core with three distinct substituents. The tert-butyl carbamate group at the 1-position provides steric bulk and hydrolytic stability, while the cyano group at the 4-position introduces polarity and synthetic versatility. The methyl group at the 2-position influences ring conformation and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 866560-07-8 |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate |
| Density | 1.09 g/cm³ (estimated) |
| Boiling Point | 345°C (estimated) |
The compound’s stability under standard conditions makes it suitable for storage and handling in laboratory settings, though it is designated for research purposes only.
Synthesis and Manufacturing
Industrial-Scale Production
Batch and continuous flow processing are employed for piperidine derivatives. Continuous flow systems enhance reaction control, reproducibility, and scalability, critical for pharmaceutical applications.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its three functional groups:
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Cyano Group:
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Reduction: Catalytic hydrogenation converts the cyano group to a primary amine (e.g., using H₂/Pd-C).
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Hydrolysis: Acidic or basic conditions yield carboxylic acids or amides, respectively.
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tert-Butyl Carboxylate:
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Acidic Cleavage: Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, generating a secondary amine.
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Methyl Group:
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Oxidation: Harsh oxidants like KMnO₄ could convert the methyl group to a carboxylic acid, though this is less common due to steric hindrance.
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Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Cyano Reduction | H₂, Pd/C, MeOH | tert-Butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate |
| Boc Deprotection | TFA, DCM | 4-cyano-2-methylpiperidine |
| Cyano Hydrolysis | H₂SO₄, H₂O, reflux | tert-Butyl 4-carbamoyl-2-methylpiperidine-1-carboxylate |
Applications in Pharmaceutical Research
Structure-Activity Relationship (SAR) Studies
Though direct SAR data for this compound is limited, its analogs exhibit bioactivity through enzyme inhibition. For example, MenA inhibitors derived from piperidine carboxylates show potent antitubercular activity (IC₅₀ = 13–22 μM) . The cyano group’s electron-withdrawing nature could modulate binding affinity to biological targets.
Biological Activity and Research Gaps
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Enzymes: Cytochrome P450 isoforms due to the tert-butyl group’s hydrophobic interactions.
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Receptors: G protein-coupled receptors (GPCRs) common in neuropharmacology.
Further research should prioritize:
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Toxicity Profiling: Acute and chronic toxicity assays.
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Target Validation: Screening against disease-relevant targets (e.g., kinases, proteases).
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